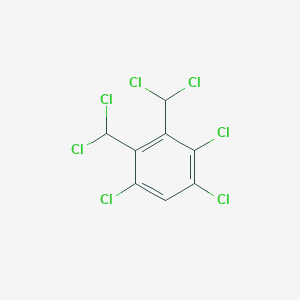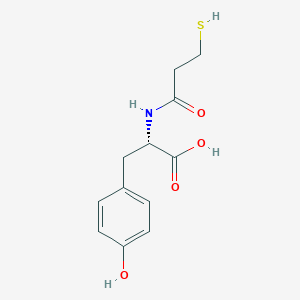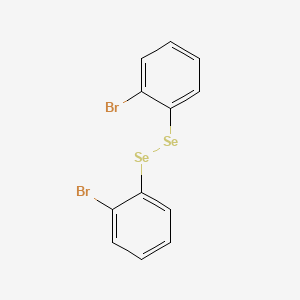
Bis(2-bromophenyl)diselane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-bromophenyl)diselane is an organoselenium compound with the molecular formula C12H8Br2Se2 It is characterized by the presence of two bromophenyl groups attached to a diselane (Se-Se) bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-bromophenyl)diselane typically involves the reaction of selenium metal with 2-bromoiodobenzene in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) under an inert atmosphere at elevated temperatures. Copper oxide nanoparticles are often used as a catalyst to facilitate the reaction .
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial demands.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: It can participate in substitution reactions where the bromine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like organolithium or Grignard reagents are employed for substitution reactions.
Major Products Formed:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Bis(2-bromophenyl)diselane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organoselenium compounds and in the study of selenium chemistry.
Biology: The compound is investigated for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of selenium-based drugs.
Industry: It is used in the synthesis of materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of Bis(2-bromophenyl)diselane involves its ability to undergo redox reactions, which can influence various biochemical pathways. The compound can interact with molecular targets such as enzymes and proteins, modulating their activity through the formation of selenoenzymes or by altering the redox state of cellular components .
Comparaison Avec Des Composés Similaires
Diphenyl diselenide: Similar structure but without bromine atoms.
1,8-Diselenonaphthalene: Contains a naphthalene ring instead of phenyl groups.
Uniqueness: Bis(2-bromophenyl)diselane is unique due to the presence of bromine atoms, which can influence its reactivity and the types of reactions it can undergo. The bromine atoms also provide sites for further functionalization, making it a versatile compound for various synthetic applications .
Propriétés
Numéro CAS |
71112-92-0 |
|---|---|
Formule moléculaire |
C12H8Br2Se2 |
Poids moléculaire |
469.9 g/mol |
Nom IUPAC |
1-bromo-2-[(2-bromophenyl)diselanyl]benzene |
InChI |
InChI=1S/C12H8Br2Se2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H |
Clé InChI |
NPRXJMKZQMFDRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)[Se][Se]C2=CC=CC=C2Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


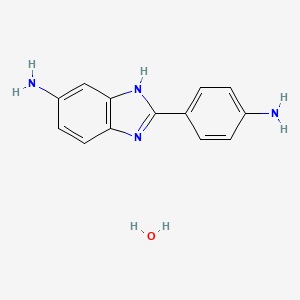

![3-Carbamoyl-1-[2-(ethenyloxy)ethyl]pyridin-1-ium chloride](/img/structure/B14469610.png)
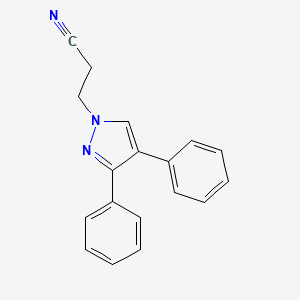
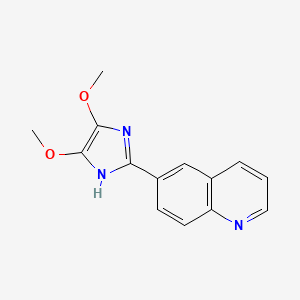
![1-Methyl-2-[(methylsulfanyl)methoxy]-3-[(methylsulfanyl)methyl]benzene](/img/structure/B14469623.png)
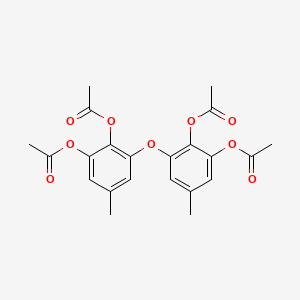
![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate](/img/structure/B14469630.png)
![3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide](/img/structure/B14469637.png)
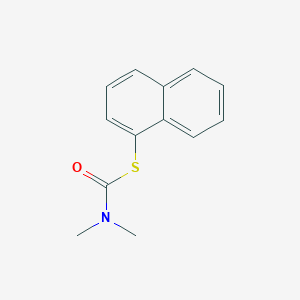
![3-[4-(Dodecyloxy)phenyl]prop-2-enal](/img/structure/B14469645.png)
